molecular formula C10H15NO2 B14834441 3-Amino-5-(tert-butoxy)phenol

3-Amino-5-(tert-butoxy)phenol

Cat. No.: B14834441
M. Wt: 181.23 g/mol
InChI Key: GBPAMPBYCKGLJP-UHFFFAOYSA-N
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Description

3-Amino-5-(tert-butoxy)phenol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group (-NH2) and a tert-butoxy group (-OC(CH3)3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(tert-butoxy)phenol typically involves the introduction of the tert-butoxy group to a phenol derivative, followed by the introduction of the amino group. One common method is the protection of the phenol group using tert-butyl groups, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(tert-butoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.

    Substitution: Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-Amino-5-(tert-butoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(tert-butoxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can engage in nucleophilic reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

  • 3-Amino-4-tert-butylphenol
  • 3-Amino-5-methoxyphenol
  • 3-Amino-5-ethylphenol

Comparison: 3-Amino-5-(tert-butoxy)phenol is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and solubility. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for specific research purposes.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,11H2,1-3H3

InChI Key

GBPAMPBYCKGLJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)N

Origin of Product

United States

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